molecular formula C14H18N2O2 B1660892 4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one CAS No. 85151-19-5

4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B1660892
CAS No.: 85151-19-5
M. Wt: 246.30
InChI Key: VTEFXRILODGPKL-UHFFFAOYSA-N
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Description

4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential pharmacological activities, particularly as a dual ligand for the sigma-1 receptor and the μ-opioid receptor. Its structure includes a spirocyclic core with a phenyl group, an ether linkage, and two nitrogen atoms, making it a versatile molecule for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a phenyl-substituted amine with a suitable carbonyl compound. This intermediate is then subjected to cyclization using reagents such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. As a dual ligand, it binds to both the sigma-1 receptor and the μ-opioid receptor. This binding modulates the activity of these receptors, leading to analgesic effects. The sigma-1 receptor is involved in modulating pain perception and neuroprotection, while the μ-opioid receptor is a well-known target for pain relief .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is unique due to its balanced dual activity on the sigma-1 receptor and the μ-opioid receptor. This dual activity provides potent analgesic effects with potentially fewer side effects compared to traditional opioids. Its spirocyclic structure also offers a versatile scaffold for further chemical modifications and optimization .

Properties

IUPAC Name

4-phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13-10-18-14(6-8-15-9-7-14)11-16(13)12-4-2-1-3-5-12/h1-5,15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEFXRILODGPKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C(=O)CO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101241200
Record name 4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85151-19-5
Record name 4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85151-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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